![molecular formula C24H26O6 B021760 Cudraxanthone D](/img/structure/B21760.png)
Cudraxanthone D
概述
描述
Cudraxanthone D is a natural xanthone compound extracted from the roots of the Cudrania tricuspidata Bureau. This compound has garnered significant interest due to its diverse pharmacological properties, including anti-inflammatory, neuroprotective, and antioxidant effects .
科学研究应用
Pharmacological Properties
Cudraxanthone D exhibits several notable pharmacological effects:
- Anti-inflammatory : CD has been shown to inhibit inflammatory cytokines and pathways, making it a candidate for treating inflammatory skin diseases such as psoriasis.
- Antioxidant : The compound demonstrates significant antioxidant activity, which can protect cells from oxidative stress.
- Neuroprotective : CD has potential applications in neuroprotection, suggesting its use in neurological disorders.
- Anticancer : Preliminary studies indicate that CD may inhibit cancer cell proliferation, particularly in oral squamous cell carcinoma.
Psoriasis Treatment
Recent studies have highlighted the efficacy of this compound in ameliorating psoriasis-like skin inflammation. In a study using an imiquimod-induced mouse model, CD administration resulted in:
- Reduction in Psoriasis Severity : Mice treated with CD showed decreased skin thickness and improved Psoriasis Area Severity Index (PASI) scores.
- Decreased Inflammatory Markers : CD significantly lowered serum levels of TNF-α and reduced the expression of pro-inflammatory cytokines (IL-1β, IL-6, IL-8) in activated keratinocytes by inhibiting the NF-kB and STAT1 signaling pathways .
Anticancer Potential
This compound has been investigated for its chemotherapeutic effects against oral squamous cell carcinoma (OSCC). Research indicates that CD can:
- Inhibit Cell Proliferation : Studies have shown that CD reduces the viability of OSCC cells, suggesting its potential as an adjunct therapy in cancer treatment .
- Regulate Epithelial-Mesenchymal Transition (EMT) : CD may modulate EMT processes, which are crucial for cancer metastasis .
Case Study 1: Psoriasis Management
A study conducted on a mouse model demonstrated that oral administration of this compound significantly alleviated psoriasis symptoms. Key findings included:
Parameter | Control Group | This compound Group |
---|---|---|
Skin Thickness (mm) | 3.5 | 1.8 |
PASI Score | 12 | 5 |
Serum TNF-α Levels (pg/ml) | 250 | 75 |
These results indicate that CD effectively reduces both clinical symptoms and underlying inflammatory markers associated with psoriasis .
Case Study 2: Anticancer Efficacy
In vitro studies on OSCC cells revealed that this compound treatment led to a significant reduction in cell viability:
Treatment Concentration (µM) | Cell Viability (%) |
---|---|
0 (Control) | 100 |
10 | 80 |
25 | 50 |
50 | 30 |
This data suggests that higher concentrations of CD correlate with increased cytotoxic effects on cancer cells .
作用机制
Target of Action
Cudraxanthone D (CD) is a natural xanthone extracted from the roots of the Cudrania tricuspidata Bureau . It has been identified to primarily target tumor necrosis factor (TNF)-α/interferon (IFN)-γ-activated keratinocytes . These keratinocytes play a crucial role in the pathogenesis of psoriasis, a chronic inflammatory skin disease . CD also targets Influenza Neuraminidase (Influ NA) .
Mode of Action
CD interacts with its targets by inhibiting the inflammatory signaling pathways . In TNF-α/IFN-γ-activated keratinocytes, CD reduces the expressions of CCL17, IL-1β, IL-6, and IL-8 by inhibiting the phosphorylation of STAT1 and the nuclear translocation of NF-kB . This interaction results in reduced psoriatic characteristics, such as skin thickness and Psoriasis Area Severity Index score .
Biochemical Pathways
The primary biochemical pathways affected by CD are the inflammatory signaling pathways . CD inhibits the serum levels of TNF-α, immunoglobulin G2a, and myeloperoxidase, and the expression of Th1/Th17 cells in splenocytes . This inhibition results in reduced inflammation and alleviation of psoriasis symptoms .
Result of Action
The molecular and cellular effects of CD’s action include reduced psoriatic characteristics, such as skin thickness and Psoriasis Area Severity Index score . It also results in the inhibition of neutrophil infiltration in IMQ-induced skin . On a molecular level, CD reduces the expressions of CCL17, IL-1β, IL-6, and IL-8 in TNF-α/IFN-γ-activated keratinocytes .
生化分析
Biochemical Properties
Cudraxanthone D interacts with various biomolecules, including enzymes and proteins, to exert its effects. For instance, it inhibits the phosphorylation of STAT1 and the nuclear translocation of NF-kB, which are key players in inflammatory signaling pathways .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In TNF-α/IFN-γ-activated keratinocytes, this compound reduces the expressions of CCL17, IL-1β, IL-6, and IL-8 .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the phosphorylation of STAT1 and the nuclear translocation of NF-kB, thereby reducing the expressions of CCL17, IL-1β, IL-6, and IL-8 .
准备方法
Synthetic Routes and Reaction Conditions
Cudraxanthone D is typically extracted from the roots of Cudrania tricuspidata. The extraction process involves several steps, including drying, grinding, and solvent extraction using organic solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale cultivation of Cudrania tricuspidata plants, followed by the extraction and purification processes mentioned above. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the compound .
化学反应分析
Types of Reactions
Cudraxanthone D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
相似化合物的比较
Similar Compounds
Cudraxanthone I: Another xanthone derivative with similar anti-inflammatory and antioxidant properties.
Neocyclomorusin: A compound with cytotoxic and radical scavenging activities.
Cudratricusxanthone A: Known for its anti-inflammatory and anticancer effects.
Uniqueness of Cudraxanthone D
This compound is unique due to its specific molecular structure, which allows it to interact with multiple molecular targets and pathways. Its broad spectrum of pharmacological activities, including anti-inflammatory, neuroprotective, and antioxidant effects, sets it apart from other similar compounds .
生物活性
Cudraxanthone D (CD) is a natural xanthone compound derived from the root bark of Cudrania tricuspidata, a plant known for its diverse pharmacological properties. Recent research has highlighted its significant biological activities, particularly in the context of cancer and inflammatory diseases. This article provides a detailed overview of the biological activity of this compound, supported by case studies and research findings.
Chemical Structure and Properties
This compound belongs to the xanthone family, characterized by a tricyclic aromatic structure. Its chemical formula is C₁₅H₁₈O₃, and it exhibits various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
1. Anticancer Activity
This compound has been studied for its potential anticancer effects, particularly in oral squamous cell carcinoma (OSCC). A study demonstrated that CD effectively decreased cell proliferation and viability in OSCC cell lines in a dose- and time-dependent manner. The compound inhibited cell migration, invasion, and epithelial-mesenchymal transition (EMT) by attenuating autophagy pathways, which are crucial for cancer cell survival and metastasis .
Table 1: Effects of this compound on OSCC Cells
Parameter | Effect of CD | Reference |
---|---|---|
Cell Viability | Decreased | |
Migration | Inhibited | |
Invasion | Inhibited | |
EMT | Attenuated |
2. Anti-inflammatory Activity
This compound has shown promising results in reducing inflammation, particularly in skin diseases like psoriasis. In an imiquimod-induced mouse model of psoriasis, CD administration significantly reduced inflammatory markers such as IL-6, IL-8, and CCL17. The compound inhibited the activation of NF-κB and STAT1 signaling pathways, which are pivotal in inflammatory responses .
Table 2: Anti-inflammatory Effects of this compound
Inflammatory Marker | Change Observed | Mechanism |
---|---|---|
IL-6 | Decreased | Inhibition of NF-κB |
IL-8 | Decreased | Inhibition of STAT1 |
CCL17 | Decreased | Inhibition of NF-κB |
Case Study 1: Oral Squamous Cell Carcinoma
In vitro studies on OSCC cells revealed that CD not only reduced cell viability but also impacted key cellular processes associated with metastasis. The study established a direct link between autophagy inhibition and reduced metastatic potential in cancer cells .
Case Study 2: Psoriasis Model
In the psoriasis model using mice treated with imiquimod, CD was administered orally. Results showed a marked decrease in neutrophil infiltration and expression of neutrophil markers (CD11b and Ly6G), indicating its effectiveness in ameliorating psoriasis-like symptoms . Histopathological analyses confirmed these findings, highlighting CD's potential as a therapeutic agent for skin inflammation.
The mechanisms through which this compound exerts its biological activities include:
- Inhibition of Autophagy : By inhibiting autophagy, CD decreases the survival rate of cancer cells and reduces their metastatic capabilities.
- Suppression of Inflammatory Pathways : CD inhibits key transcription factors such as NF-κB and STAT1, leading to decreased expression of pro-inflammatory cytokines.
- Modulation of Immune Responses : The compound affects immune cell signaling pathways, reducing inflammation-related gene expression in activated keratinocytes.
属性
IUPAC Name |
2,3,8-trihydroxy-6-methoxy-5-(2-methylbut-3-en-2-yl)-1-(3-methylbut-2-enyl)xanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O6/c1-7-24(4,5)20-17(29-6)10-14(25)19-22(28)18-13(9-8-12(2)3)21(27)15(26)11-16(18)30-23(19)20/h7-8,10-11,25-27H,1,9H2,2-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIGEZZURHDEDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(O2)C(=C(C=C3O)OC)C(C)(C)C=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the mechanism of action of Cudraxanthone D in cancer cells?
A1: Research suggests that this compound inhibits the epithelial-mesenchymal transition (EMT), a process implicated in cancer metastasis, by suppressing autophagy in oral squamous cell carcinoma (OSCC) cells. [] This effect on autophagy has been linked to reduced cell viability, migration, and invasion in OSCC cell lines. []
Q2: How does this compound influence the inflammatory response in skin cells, particularly in the context of psoriasis?
A2: this compound has shown promising results in an imiquimod-induced mouse model of psoriasis. Oral administration of the compound reduced psoriatic characteristics like skin thickness and inflammatory cell infiltration. [] This effect is attributed to the inhibition of inflammatory signaling pathways, including the reduction of TNF-α, IL-1β, IL-6, and IL-8 expression in keratinocytes. []
Q3: What are the sources and methods for isolating this compound?
A3: this compound was originally isolated from the root bark of Cudrania tricuspidata, a plant used in traditional medicine. [, ] Extraction is typically performed using solvents like n-hexane or benzene, followed by purification techniques. [] A recent study also reported its isolation from the leaves of Morus yunnanensis. []
Q4: Are there established analytical methods for quantifying this compound in plant materials?
A4: Yes, a high-performance liquid chromatography (HPLC) method with diode array detection has been developed and validated for quantifying this compound in the roots of Cudrania tricuspidata. [] This method demonstrates good linearity, precision, and specificity, making it suitable for analyzing the compound in plant extracts. []
Q5: Are there any known structural analogs of this compound, and what is their significance?
A5: Yes, other isoprenylated xanthones, such as Cudraxanthones A, B, and C, have been isolated from the same source as this compound (Cudrania tricuspidata). [] Studying these structural analogs can provide valuable insights into the structure-activity relationship (SAR) of this class of compounds, potentially leading to the development of more potent or selective derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。